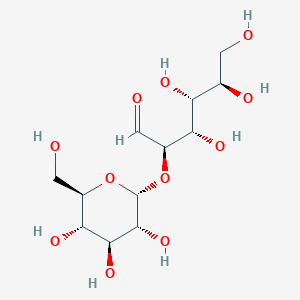
Kojibiose
Vue d'ensemble
Description
Le kojibiose est un disaccharide naturel composé de deux molécules de glucose liées par une liaison glycosidique α-(1→2). On le trouve dans diverses sources naturelles telles que le miel, le saké et l'extrait de koji. Le this compound a un goût sucré doux et une faible teneur en calories, ce qui en fait un substitut potentiel au sucre. De plus, il possède des propriétés prébiotiques, qui peuvent favoriser la croissance des bactéries intestinales bénéfiques .
Applications De Recherche Scientifique
Kojibiose has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Kojibiose primarily targets enzymes such as sucrose phosphorylase (SPase) and β-galactosidase . These enzymes play a crucial role in the synthesis and metabolism of this compound .
Mode of Action
This compound interacts with its target enzymes in a unique way. For instance, SPase can be used for the production of this compound . The enzyme is efficiently secreted into the extracellular medium and catalyzes the synthesis of this compound from substrates such as sucrose and lactose .
Biochemical Pathways
The biochemical pathway involved in the synthesis of this compound begins with the dextransucrase-catalyzed initial synthesis of a galactosyl-derivative of this compound . This is followed by the removal of residual monosaccharides using a Saccharomyces cerevisiae yeast treatment, and a thorough hydrolysis step with Kluyveromyces lactis β-galactosidase .
Pharmacokinetics
The biotechnological process for its synthesis has been optimized, which could potentially influence its bioavailability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the optimal reaction conditions for this compound synthesis catalyzed by recombinant SPase are: 0.5 M sucrose, 0.5 M glucose, 0.02 U enzyme/mg all_substrates, pH 7.0, 50 °C, and 30 h . These conditions can significantly affect the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Kojibiose plays a significant role in biochemical reactions, particularly in the context of glycoside hydrolasesThis enzyme, originating from the bacterium Mucilaginibacter mallensis, hydrolyzes this compound and alpha-1,2-oligoglucans with high specificity . The interaction between this compound and this compound hydrolase involves the cleavage of the glycosidic bond, resulting in the release of glucose molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria. This can lead to improved gut health and enhanced immune function. Additionally, this compound may impact cellular metabolism by serving as a low-calorie energy source, potentially influencing energy balance and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to this compound hydrolase, facilitating the hydrolysis of the glycosidic bond. This interaction is characterized by the enzyme’s active site recognizing and binding to the alpha-1,2-glycosidic linkage of this compound. The hydrolysis reaction results in the release of glucose molecules, which can then be utilized in various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound maintains its prebiotic properties and continues to promote beneficial gut bacteria growth over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to promote gut health and improve metabolic functions without adverse effects. At high doses, this compound may cause gastrointestinal discomfort or other adverse effects. It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The hydrolysis of this compound by this compound hydrolase releases glucose molecules, which can enter glycolysis or other metabolic pathways. This compound may also interact with other enzymes and cofactors involved in carbohydrate metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can be metabolized or utilized in various biochemical reactions. The distribution of this compound within tissues may also be influenced by its interaction with binding proteins that help localize and accumulate the compound in specific areas .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be directed to the cytoplasm, where it can interact with enzymes involved in carbohydrate metabolism. The localization of this compound within specific subcellular compartments can impact its activity and function, influencing various cellular processes .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le kojibiose peut être synthétisé par des méthodes enzymatiques. Une approche courante implique l'utilisation de la saccharose phosphorylase, qui catalyse le transfert d'une fraction de glucose de la saccharose au glucose, formant du this compound. Les conditions de réaction optimales pour cette synthèse comprennent un pH de 7,0, une température de 50 °C et un temps de réaction de 30 heures .
Méthodes de production industrielle
La production industrielle de this compound est difficile en raison de sa faible abondance naturelle. des progrès récents ont permis de produire du this compound à plus grande échelle. Une méthode implique l'expression hétérologue de la saccharose phosphorylase dans Bacillus subtilis, un micro-organisme de qualité alimentaire. Cette méthode a montré des rendements élevés et une sélectivité pour la production de this compound .
Analyse Des Réactions Chimiques
Types de réactions
Le kojibiose subit diverses réactions chimiques, notamment :
Phosphorolyse : Le this compound peut être décomposé en glucose et en β-D-glucose 1-phosphate par la this compound phosphorylase.
Hydrolyse : Le this compound peut être hydrolysé par la this compound hydrolase, ce qui entraîne la formation de glucose.
Réactifs et conditions communs
Phosphorolyse : Nécessite du phosphate comme réactif et est catalysé par la this compound phosphorylase.
Hydrolyse : Catalysé par la this compound hydrolase dans des conditions douces.
Principaux produits
Phosphorolyse : Produit du glucose et du β-D-glucose 1-phosphate.
Hydrolyse : Produit du glucose.
Applications de recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
Le this compound exerce ses effets principalement par son interaction avec les enzymes. Il inhibe l'α-glucosidase, réduisant la dégradation des glucides en glucose, ce qui aide à gérer la glycémie. De plus, ses propriétés prébiotiques favorisent la croissance des bactéries intestinales bénéfiques, améliorant la santé intestinale .
Comparaison Avec Des Composés Similaires
Le kojibiose est similaire à d'autres disaccharides tels que le maltose, le tréhalose, le nigérose et l'isomaltose. il est unique en raison de sa liaison glycosidique α-(1→2), qui est moins courante par rapport aux liaisons α-(1→4) et α-(1→6) que l'on trouve dans d'autres disaccharides. Cette liaison unique contribue à ses propriétés distinctes, telles que ses effets prébiotiques et sa faible teneur en calories .
Liste des composés similaires
- Maltose
- Tréhalose
- Nigérose
- Isomaltose
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-OQPGPFOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943954 | |
| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kojibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2140-29-6 | |
| Record name | Kojibiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kojibiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KOJIBIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kojibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


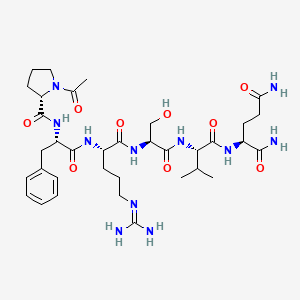
![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)


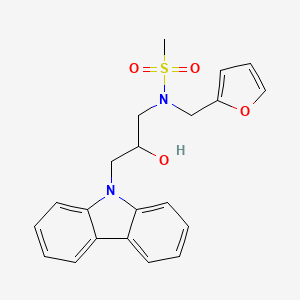
![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)
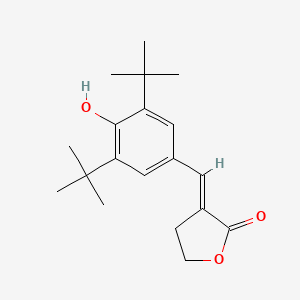





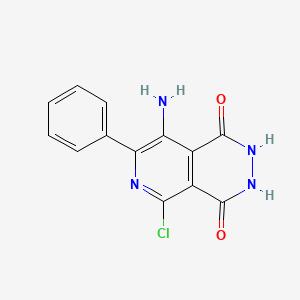
![Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide](/img/structure/B1673682.png)
